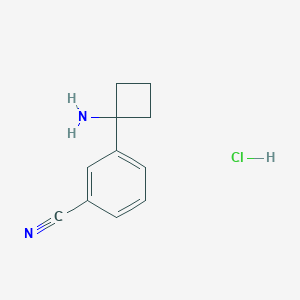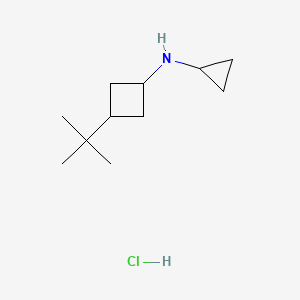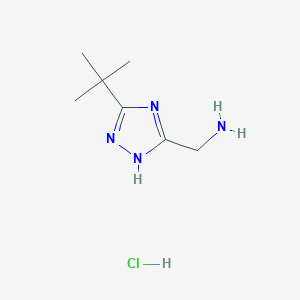![molecular formula C11H15ClN2 B3249045 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride CAS No. 1909335-92-7](/img/structure/B3249045.png)
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Wirkmechanismus
Target of Action
The primary target of 1-(Pyridin-3-yl)-2-azaspiro[3It’s known that this compound is a bioisostere of piperidine . Piperidine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it may share similar interactions with its targets . These could include binding to the active site of a receptor or enzyme, leading to a change in its conformation and activity. The exact mode of action would be dependent on the specific target and the chemical structure of the compound.
Biochemical Pathways
The specific biochemical pathways affected by 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride are not explicitly mentioned in the available literature. Given its structural similarity to piperidine, it might influence similar biochemical pathways. Piperidine and its derivatives are known to be involved in various biochemical pathways, particularly those related to neurotransmission .
Result of Action
The molecular and cellular effects of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it might exhibit similar effects, which could include modulation of receptor activity, alteration of ion channel function, or inhibition of enzymatic processes .
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring and the spiro[3.3]heptane framework.
Reaction Conditions: Common synthetic routes include the reaction of vinyl azides with monocyclic cyclopropanols in the presence of manganese(III) acetylacetonate (Mn(acac)3) to form the pyridine ring.
Industrial Production: Industrial methods may involve the use of catalytic amounts of Mn(acac)3 and other reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products: These reactions can lead to the formation of various derivatives, including hydroxylated, aminated, and alkylated products.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride can be compared with other spiro compounds:
Eigenschaften
CAS-Nummer |
1909335-92-7 |
|---|---|
Molekularformel |
C11H15ClN2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
3-pyridin-3-yl-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-3-9(7-12-6-1)10-11(8-13-10)4-2-5-11;/h1,3,6-7,10,13H,2,4-5,8H2;1H |
InChI-Schlüssel |
UASPIYMJYZZCLY-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CNC2C3=CN=CC=C3.Cl.Cl |
Kanonische SMILES |
C1CC2(C1)CNC2C3=CN=CC=C3.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride](/img/structure/B3248970.png)
![(5S)-5-[(methylamino)methyl]pyrrolidin-2-one](/img/structure/B3248977.png)



![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B3249018.png)


![8-Phenyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3249038.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide](/img/structure/B3249041.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3249042.png)


